molecular formula C15H10FNO3S B14125219 3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride

3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride

Cat. No.: B14125219
M. Wt: 303.3 g/mol
InChI Key: UDMNNOSWBBGXOG-UHFFFAOYSA-N
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Description

3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride is a chemical compound with the molecular formula C15H10FNO3S and a molecular weight of 303.31 g/mol . This compound is known for its unique structure, which includes an ethynyl group attached to a phenyl ring, an amino carbonyl group, and a benzenesulfonyl fluoride moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of 3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the sulfonyl fluoride group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carbonyl compounds, while reduction of the carbonyl group can produce alcohols or amines. Substitution reactions can lead to the formation of various sulfonamide derivatives.

Scientific Research Applications

3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used to study enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride can be compared with other similar compounds, such as:

    Benzenesulfonyl chloride: Similar in structure but lacks the ethynyl and amino carbonyl groups.

    Ethynylbenzenesulfonyl fluoride: Contains the ethynyl group but lacks the amino carbonyl group.

    Aminobenzenesulfonyl fluoride: Contains the amino group but lacks the ethynyl and carbonyl groups.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C15H10FNO3S

Molecular Weight

303.3 g/mol

IUPAC Name

3-[(3-ethynylphenyl)carbamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C15H10FNO3S/c1-2-11-5-3-7-13(9-11)17-15(18)12-6-4-8-14(10-12)21(16,19)20/h1,3-10H,(H,17,18)

InChI Key

UDMNNOSWBBGXOG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)F

Origin of Product

United States

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